5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one
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Overview
Description
5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one is a heterocyclic compound with the molecular formula C17H18N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one typically involves the reaction of diketene with N-substituted hydroxylamines. The direction of the reaction depends on the nature of the substituent on the nitrogen atom. For instance, with benzyl- and arylhydroxylamines, the reaction products are 5-hydroxy-5-methylisoxazolidin-3-ones .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolidinones, amine derivatives, and oxidized compounds .
Scientific Research Applications
5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-4-(p-tolylamino-methylene)-2,4-dihydro-pyrazol-3-one: This compound has a similar structure but differs in the heterocyclic ring system.
5-Hydroxy-5-methylisoxazolidin-3-ones: These compounds are closely related and share similar chemical properties.
Uniqueness
5-Methyl-2-phenyl-5-(p-tolylamino)isoxazolidin-3-one is unique due to its specific substitution pattern and the presence of both phenyl and p-tolylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methyl-5-(4-methylanilino)-2-phenyl-1,2-oxazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-8-10-14(11-9-13)18-17(2)12-16(20)19(21-17)15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLYUAXPTMVWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CC(=O)N(O2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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